Cas no 1935331-10-4 (5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde)

5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
- 5-Bromo-2-chloro-6-methylpyridine-3-carbaldehyde
- AT29640
- 5-BROMO-2-CHLORO-6-METHYLNICOTINALDEHYDE
- BS-31939
- SCHEMBL21582002
- 1935331-10-4
- EN300-1084788
- 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde
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- Inchi: 1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3
- InChI Key: KRWFWSGJWCMUKJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=C(N=C1C)Cl
Computed Properties
- Exact Mass: 232.92430g/mol
- Monoisotopic Mass: 232.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 30
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1084788-1g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 1g |
$150.0 | 2023-10-27 | |
Enamine | EN300-1084788-0.25g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 0.25g |
$75.0 | 2023-10-27 | |
Aaron | AR00I3O6-250mg |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde |
1935331-10-4 | 95% | 250mg |
$104.00 | 2025-01-25 | |
Enamine | EN300-1084788-0.05g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 0.05g |
$35.0 | 2023-10-27 | |
A2B Chem LLC | AI43466-1g |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde |
1935331-10-4 | 97% | 1g |
$147.00 | 2024-04-20 | |
Enamine | EN300-1084788-5.0g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 5g |
$450.0 | 2023-06-10 | |
Enamine | EN300-1084788-10.0g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 10g |
$826.0 | 2023-06-10 | |
Enamine | EN300-1084788-5g |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
1935331-10-4 | 95% | 5g |
$450.0 | 2023-10-27 | |
1PlusChem | 1P00I3FU-1g |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde |
1935331-10-4 | 95% | 1g |
$183.00 | 2025-02-28 | |
A2B Chem LLC | AI43466-2.5g |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde |
1935331-10-4 | 97% | 2.5g |
$268.00 | 2024-04-20 |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde
Professional Introduction to 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde (CAS No. 1935331-10-4)
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 1935331-10-4, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of bromo, chloro, and methyl substituents on a pyridine ring, along with a formyl group at the third position, make it an attractive scaffold for medicinal chemists exploring novel therapeutic agents.
The< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde molecule is particularly valuable in the development of small-molecule drugs due to its ability to undergo a wide range of chemical transformations. These transformations include nucleophilic addition, condensation reactions, and metal-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures. The bromo and chloro substituents provide handles for further functionalization, while the formyl group allows for the introduction of amine or alcohol functionalities through condensation or reduction reactions.
In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde has emerged as a key building block in this endeavor. For instance, studies have demonstrated its utility in generating novel kinase inhibitors, which are critical for targeting aberrant signaling pathways in cancer cells. The pyridine core is a common motif in many kinase inhibitors, and modifications at the 5-, 2-, and 6-positions can fine-tune the binding affinity and selectivity of these compounds.
Moreover, the< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde has been explored in the synthesis of antiviral agents. The structural complexity of viruses often necessitates the development of highly specific inhibitors that can disrupt viral replication cycles. By leveraging the reactivity of this compound, researchers have designed molecules that target viral proteases and polymerases. The bromo and chloro groups facilitate further derivatization, enabling the creation of libraries of compounds that can be screened for antiviral activity.
The pharmaceutical industry has also shown interest in< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde for its potential in developing treatments for neurological disorders. Neuroactive compounds often require precise targeting of neurotransmitter systems to elicit desired effects. The pyridine scaffold is known to interact with various receptors and enzymes in the brain, making it a promising platform for designing new therapeutics. Researchers have utilized this compound to synthesize analogs that modulate dopamine and serotonin levels, which are implicated in conditions such as depression and Parkinson's disease.
In addition to its applications in drug discovery, 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde has found utility in materials science. The ability to functionalize its structure allows for the creation of advanced materials with tailored properties. For example, derivatives of this compound have been used to develop organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these materials can be fine-tuned by modifying the substituents on the pyridine ring, leading to improved performance in electronic devices.
The synthesis of< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the bromination and chlorination of 6-methylpyridine followed by formylation at the third position. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups with high efficiency.
The compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists. However, care must be taken to prevent unwanted side reactions that could compromise yield and purity. Purification techniques such as column chromatography or recrystallization are commonly employed to isolate high-quality< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde.
In conclusion,< strong>5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde (CAS No. 1935331-10-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features enable diverse chemical modifications, making it an invaluable intermediate for synthesizing biologically active molecules. Recent studies highlight its role in developing kinase inhibitors, antiviral agents, and neuroactive compounds, underscoring its importance in addressing unmet medical needs.
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